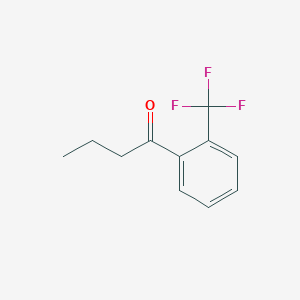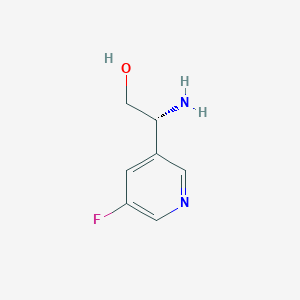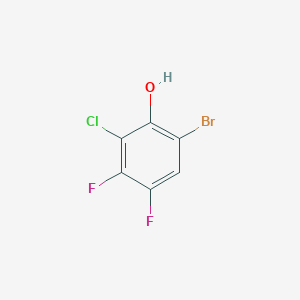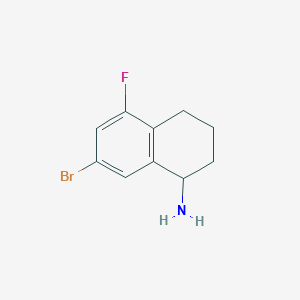![molecular formula C10H17NOS B13038801 N-(Thietan-3-yl)-2-oxabicyclo[4.2.0]octan-7-amine](/img/structure/B13038801.png)
N-(Thietan-3-yl)-2-oxabicyclo[4.2.0]octan-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Thietan-3-yl)-2-oxabicyclo[420]octan-7-amine is a complex organic compound that features a unique combination of a thietane ring and an oxabicyclo[420]octane structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Thietan-3-yl)-2-oxabicyclo[4.2.0]octan-7-amine typically involves multiple steps, starting with the formation of the thietane ring. One common method involves the nucleophilic cyclization of 3-mercaptoalkyl halides or sulfonates . The oxabicyclo[4.2.0]octane structure can be synthesized through a series of cycloaddition reactions, often involving rhodium-catalyzed processes .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
N-(Thietan-3-yl)-2-oxabicyclo[4.2.0]octan-7-amine can undergo various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thietane ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the amine nitrogen.
Aplicaciones Científicas De Investigación
N-(Thietan-3-yl)-2-oxabicyclo[4.2.0]octan-7-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of thietane and oxabicyclo[4.2.0]octane structures on biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(Thietan-3-yl)-2-oxabicyclo[4.2.0]octan-7-amine involves its interaction with specific molecular targets. The thietane ring and oxabicyclo[4.2.0]octane structure can interact with enzymes, receptors, or other proteins, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Thietanose Nucleosides: These compounds feature a thietane ring and are used in antiviral research.
Oxetanocin A Derivatives: These compounds have a similar bicyclic structure and are used in anticancer research.
Uniqueness
N-(Thietan-3-yl)-2-oxabicyclo[4.2.0]octan-7-amine is unique due to its combination of a thietane ring and an oxabicyclo[4.2.0]octane structure. This combination provides distinct chemical and biological properties that are not found in other similar compounds.
Propiedades
Fórmula molecular |
C10H17NOS |
|---|---|
Peso molecular |
199.32 g/mol |
Nombre IUPAC |
N-(thietan-3-yl)-2-oxabicyclo[4.2.0]octan-7-amine |
InChI |
InChI=1S/C10H17NOS/c1-2-8-9(4-10(8)12-3-1)11-7-5-13-6-7/h7-11H,1-6H2 |
Clave InChI |
PBNGZRMDYWBRJH-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(CC2OC1)NC3CSC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(7-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine](/img/structure/B13038731.png)


![4-[(1R,2S)-1-Amino-2-hydroxypropyl]phenol](/img/structure/B13038754.png)

![3-Methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13038761.png)


![Methyl (3R)-3-amino-2,3-dihydrobenzo[3,4-B]furan-6-carboxylate](/img/structure/B13038777.png)
![6-chloro-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13038781.png)
![3-[(3-Bromophenyl)methyl]azetidine hydrochloride](/img/structure/B13038784.png)


